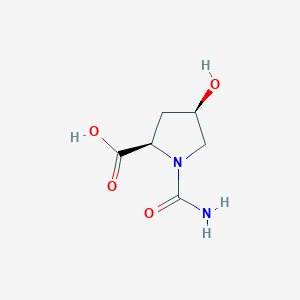
(2R,4R)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a carbamoyl and a hydroxyl group. Its stereochemistry is defined by the (2R,4R) configuration, which plays a crucial role in its biological activity and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, in the presence of a chiral catalyst. The reaction conditions often include mild temperatures and pressures to maintain the integrity of the chiral centers.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound suitable for various applications.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the hydroxyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles such as amines or alcohols replace the carbamoyl moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a primary amine.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2R,4R)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of enantiomerically pure compounds.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies. Its ability to interact with specific biological targets makes it a useful tool in understanding biochemical pathways.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including as an antiviral or anticancer agent. Its unique structure allows it to interact with specific molecular targets, potentially leading to the development of new drugs.
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its chiral nature makes it an important intermediate in the production of enantiomerically pure active ingredients.
Mecanismo De Acción
The mechanism of action of (2R,4R)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparación Con Compuestos Similares
- (2R,4R)-4-methylpiperidine-2-carboxylic acid
- (2R,4R)-4-methyl-2-piperidinecarboxylate
Comparison: Compared to similar compounds, (2R,4R)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific functional groups and stereochemistry. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C6H10N2O4 |
|---|---|
Peso molecular |
174.15 g/mol |
Nombre IUPAC |
(2R,4R)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H10N2O4/c7-6(12)8-2-3(9)1-4(8)5(10)11/h3-4,9H,1-2H2,(H2,7,12)(H,10,11)/t3-,4-/m1/s1 |
Clave InChI |
ZADTVTGLZYNLTP-QWWZWVQMSA-N |
SMILES isomérico |
C1[C@H](CN([C@H]1C(=O)O)C(=O)N)O |
SMILES canónico |
C1C(CN(C1C(=O)O)C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-[(2-aminophenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B14122340.png)


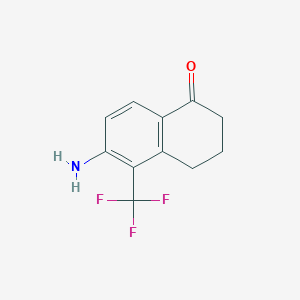
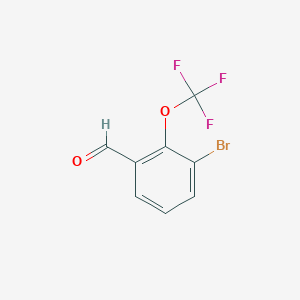

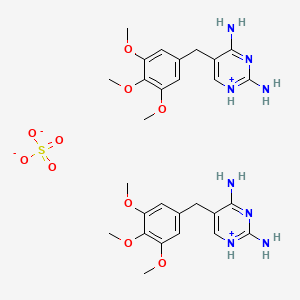
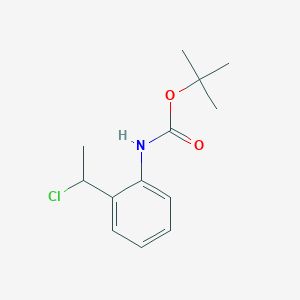
![(3S,5R,10S,13R,14S,17R)-10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14122397.png)
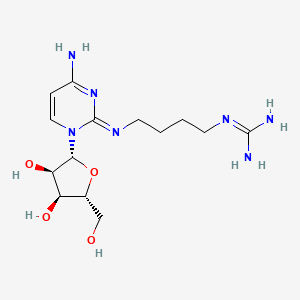

![(4-{[(5-{[(3-chlorophenyl)methyl]oxy}-2-methylphenyl)carbonyl]amino}-3-methylphenyl)acetic Acid](/img/structure/B14122415.png)


